molecular formula C7H6ClF B1349368 4-Chloro-3-fluorotoluene CAS No. 5527-94-6

4-Chloro-3-fluorotoluene

Cat. No.: B1349368
CAS No.: 5527-94-6
M. Wt: 144.57 g/mol
InChI Key: MHXNHUSVBYUTJL-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorotoluene (CAS: 5527-94-6) is a halogenated aromatic hydrocarbon with the molecular formula C₇H₆ClF (molecular weight: 144.58 g/mol) . Its structure consists of a toluene backbone substituted with chlorine at the 4-position and fluorine at the 3-position. The InChIKey MHXNHUSVBYUTJL-UHFFFAOYSA-N uniquely identifies its stereoelectronic configuration .

This compound is widely utilized in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions . Safety data indicate it is classified under UN1993 (Packing Group III) with hazard warnings for flammability (H226), acute toxicity (H302), and skin/eye irritation (H315, H319, H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluorotoluene can be synthesized through several methods. One common method involves the diazotization of 4-chloro-3-aminotoluene followed by fluorination. The process includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 4-chloro-3-aminotoluene, and then adding sodium nitrite. The mixture is kept at 0-10°C for 1 hour, followed by pyrolysis .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct fluorination of 4-chlorotoluene using fluorinating agents under controlled conditions to ensure high yield and purity .

Scientific Research Applications

4-Chloro-3-fluorotoluene is a small organic molecule with the chemical formula C7H6ClFC_7H_6ClF. It is an aromatic compound featuring a toluene backbone substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively. This compound, characterized by its colorless to pale yellow liquid form and distinct aromatic odor, is not as common as its non-fluorinated counterpart, 4-chloro-3-toluene. The presence of halogen substituents in its chemical structure allows for various interactions and reactions, influencing its reactivity and biological properties.

Synthesis and Characterization

This compound can be synthesized using different methods, and its structure and purity are confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Applications

This compound is a versatile chemical compound with varied applications in scientific research. Some potential areas where its unique properties might be explored include:

  • Organic Synthesis: As a building block for creating more complex molecules.
  • Pharmaceutical Chemistry: In the development of novel drugs.
  • Agrochemical Research: For synthesizing new pesticides or herbicides.

Biological Activity

4-Chloro-3-fluorotoluene, an aromatic compound with the molecular formula C7H6ClF, is a derivative of toluene characterized by the presence of both chlorine and fluorine substituents. Its unique chemical structure allows it to participate in various biological activities, making it a subject of interest in medicinal and environmental chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 144.57 g/mol
  • Boiling Point : Approximately 205°C
  • Physical State : Colorless liquid with a characteristic odor

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The compound may exert its effects through:

  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity.
  • Nucleophilic Substitution Reactions : The electrophilic nature of the chloro and fluoro groups allows for interactions with nucleophiles in biological systems, leading to significant modifications in biomolecules.

1. Toxicological Studies

Research has indicated that this compound exhibits moderate toxicity in animal models. Long-term exposure studies suggest potential chronic effects on health, including impacts on reproductive and developmental systems .

2. Antimicrobial Activity

A study conducted on the antimicrobial properties of halogenated toluenes, including this compound, demonstrated significant inhibitory effects against various bacterial strains. The compound was particularly effective against Gram-positive bacteria due to its ability to disrupt cell membrane integrity .

3. Synthesis and Biological Evaluation

The synthesis of this compound has been reported using a diazo reaction involving o-nitro-p-toluidine. Following synthesis, biological evaluations revealed that the compound could serve as an intermediate in the development of pharmaceuticals targeting inflammatory diseases .

Comparative Analysis of Biological Activity

CompoundBiological ActivityKey Findings
This compound Moderate toxicity; antimicrobial effectsEffective against Gram-positive bacteria; potential for drug development
4-Chloro-2-fluorophenol Antioxidant propertiesExhibits protective effects against oxidative stress
4-Bromo-3-fluorotoluene Enzyme inhibitionInhibits specific metabolic enzymes linked to cancer progression

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Pharmaceutical Industry : Its potential as an anti-inflammatory agent is under investigation, with studies focusing on its mechanism of action at the molecular level.
  • Agricultural Chemistry : The compound is also considered for use in developing agrochemicals due to its biological activity against pests .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-3-fluorotoluene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves halogenation of toluene derivatives. A common approach is sequential electrophilic substitution: fluorination via halogen exchange (e.g., using KF in the presence of a crown ether) followed by chlorination with Cl₂/FeCl₃. Solvent polarity, temperature (e.g., 50–80°C for fluorination), and catalyst selection (e.g., Lewis acids for chlorination) critically influence yield. Parallel monitoring via TLC or GC-MS is recommended to track intermediate formation and minimize side reactions like over-halogenation .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Compare 1^1H and 13^13C NMR spectra with reference data. The aromatic protons’ splitting patterns (meta-fluoro and para-chloro substituents) should show distinct coupling constants (e.g., JFH810 HzJ_{F-H} \approx 8-10\ \text{Hz}) .
  • GC-MS : Monitor molecular ion peaks at m/z 158 (M⁺ for C₇H₅ClF) and fragment patterns (e.g., loss of Cl or F groups).
  • HPLC : Use a C18 column with UV detection (λ = 210–260 nm) to assess purity >98% .

Q. What are the key physicochemical properties (e.g., solubility, boiling point) of this compound, and how do they impact experimental design?

  • Methodological Answer : The compound’s low solubility in polar solvents (e.g., water) necessitates the use of DCM or THF in reactions. Its boiling point (~180–190°C) requires reflux setups for prolonged reactions. Solubility tests in graded ethanol/water mixtures can determine optimal recrystallization conditions. Always cross-reference empirical data with computational predictions (e.g., COSMO-RS) to address discrepancies .

Advanced Research Questions

Q. How do electronic effects of the chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluoro group meta to the methyl enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings. In contrast, the chloro substituent ortho to the methyl sterically hinders certain transformations. DFT calculations (e.g., using Gaussian09 with B3LYP/6-31G*) can map charge distribution and predict regioselectivity. Experimental validation via competitive coupling reactions (e.g., with aryl boronic acids) is advised .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 200–220°C) may arise from impurities or varying heating rates. Perform controlled TGA/DSC analyses (5–10°C/min under N₂) and compare results with purity-validated samples. Replicate studies under inert vs. oxidative atmospheres to isolate degradation pathways. Statistical tools (e.g., ANOVA) can assess batch-to-batch variability .

Q. How does this compound serve as a precursor in synthesizing bioactive molecules, and what functionalization challenges arise?

  • Methodological Answer : It is a key intermediate in pharmaceuticals (e.g., kinase inhibitors) due to its halogenated aromatic backbone. Challenges include selective dehalogenation or introducing substituents without disrupting the methyl group. Method optimization via Pd-catalyzed C–H activation (e.g., using directing groups like pyridine) or photoredox catalysis can overcome these limitations. Always characterize intermediates with HRMS and X-ray crystallography when possible .

Q. Data Contradiction and Analysis

Q. Why do NMR spectral data for this compound vary across literature sources, and how can researchers standardize reporting?

  • Methodological Answer : Variations arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or instrument calibration. Adopt a standardized protocol:

Report solvent, temperature, and reference peak (e.g., TMS at 0 ppm).

Use high-field NMR (≥400 MHz) for accurate coupling constant resolution.

Validate with computational NMR tools (e.g., ACD/Labs or MestReNova) .

Q. Methodological Best Practices

  • Synthesis : Optimize halogenation sequences using Design of Experiments (DoE) to minimize side products.
  • Analysis : Cross-validate spectroscopic data with at least two independent techniques (e.g., NMR + IR).
  • Computational Modeling : Employ hybrid functional DFT (e.g., ωB97X-D/cc-pVDZ) for accurate electronic property predictions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers and Substitution Patterns

The positional arrangement of halogens on the toluene ring significantly influences physicochemical properties and applications. Key isomers include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Patent Count (2025) Key Applications/Synthesis Notes
4-Chloro-3-fluorotoluene 5527-94-6 C₇H₆ClF 144.58 1,197 High patent activity; synthesized via tert-butyl nitrite and CuCl in acetonitrile
2-Chloro-5-fluorotoluene 33406-96-1 C₇H₆ClF 144.57 435 Intermediate in pesticide synthesis; limited synthetic route data
4-Chloro-2-fluorotoluene 452-75-5 C₇H₆ClF 144.57 Not reported Used in liquid crystals; commercial purity up to 99%
5-Chloro-2-fluorotoluene 452-66-4 C₇H₆ClF 144.57 Not reported No significant literature or patent footprint

Key Observations :

  • Patent Dominance : this compound has the highest patent count (1,197), reflecting its industrial relevance compared to isomers like 2-chloro-5-fluorotoluene (435 patents) .
  • Synthetic Accessibility : The 4-chloro-3-fluoro isomer is synthesized via a copper-mediated deamination reaction, offering scalability (>90% yield) . Other isomers lack well-documented optimized routes.

Physicochemical Properties

  • Boiling Point and Solubility : While exact data for this compound are unavailable, analogues like 4-chloro-2-fluorotoluene exhibit boiling points ~160–165°C, suggesting similar volatility across isomers . Halogen position impacts polarity; meta-substitution (3-fluoro) may reduce water solubility compared to para-substituted derivatives.
  • Spectroscopic Profiles : Fluorine and chlorine substituents generate distinct NMR shifts. For example, this compound’s ¹⁹F NMR resonance is expected near -115 ppm (cf. -120 ppm for 4-chloro-2-fluorotoluene) due to differing electronic environments .

Critical Notes

Data Limitations : Physicochemical data (e.g., melting points) for several isomers are absent in available literature, hindering direct comparisons.

Synthetic Challenges : Isomers with adjacent halogens (e.g., 2-chloro-6-fluorotoluene) may face steric hindrance, reducing synthetic yields .

Regulatory Trends : The high patent activity of this compound suggests its dominance in industrial applications, though environmental regulations on halogenated compounds could shift demand toward greener alternatives .

Properties

IUPAC Name

1-chloro-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXNHUSVBYUTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371464
Record name 4-Chloro-3-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5527-94-6
Record name 1-Chloro-2-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5527-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-3-fluorotoluene
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4-Chloro-3-fluorotoluene
4-Chloro-3-fluorotoluene
4-Chloro-3-fluorotoluene

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